Cyclopropane, 1,1-dichloro-2-ethyl-3-phenyl
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Overview
Description
Cyclopropane, 1,1-dichloro-2-ethyl-3-phenyl is an organic compound with the molecular formula C₁₁H₁₂Cl₂ . It is a substituted cyclopropane, characterized by the presence of two chlorine atoms, an ethyl group, and a phenyl group attached to the cyclopropane ring. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing substituted cyclopropanes, including cyclopropane, 1,1-dichloro-2-ethyl-3-phenyl, involves the reaction of carbenes with alkenes. Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide. The reaction of dichlorocarbene with an appropriate alkene leads to the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves similar carbene addition reactions, scaled up to meet production demands. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, 1,1-dichloro-2-ethyl-3-phenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form more complex structures or reduction to simpler ones.
Addition Reactions: The strained cyclopropane ring can open up in the presence of suitable reagents, leading to the formation of larger ring systems or linear compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can replace the chlorine atoms under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropanes, while oxidation and reduction reactions can lead to different functionalized derivatives .
Scientific Research Applications
Cyclopropane, 1,1-dichloro-2-ethyl-3-phenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Its derivatives are studied for potential pharmaceutical applications.
Material Science: The compound’s unique structural properties make it useful in the development of new materials.
Mechanism of Action
The mechanism by which cyclopropane, 1,1-dichloro-2-ethyl-3-phenyl exerts its effects involves the reactivity of the cyclopropane ring. The ring strain makes it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane, 1,2-dichloro: Another dichlorinated cyclopropane with different substitution patterns.
Cyclopropane, 1,1-dichloro-2,3-dimethyl: A similar compound with methyl groups instead of ethyl and phenyl groups.
Uniqueness
Cyclopropane, 1,1-dichloro-2-ethyl-3-phenyl is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclopropane derivatives. The presence of both ethyl and phenyl groups, along with the dichloro substitution, makes it a versatile compound for various chemical applications .
Properties
CAS No. |
61693-44-5 |
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Molecular Formula |
C11H12Cl2 |
Molecular Weight |
215.12 g/mol |
IUPAC Name |
(2,2-dichloro-3-ethylcyclopropyl)benzene |
InChI |
InChI=1S/C11H12Cl2/c1-2-9-10(11(9,12)13)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 |
InChI Key |
ZTOCQINNQWUTAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C1(Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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